chemical structure and nomenclature of 6-Bromo-4-chloro-7-methoxyquinazoline
chemical structure and nomenclature of 6-Bromo-4-chloro-7-methoxyquinazoline
This technical guide details the chemical structure, synthesis, and reactivity of 6-Bromo-4-chloro-7-methoxyquinazoline (CAS 1256955-27-7), a critical scaffold in medicinal chemistry.
Role: Dual-Functionalized Electrophilic Scaffold for Kinase Inhibitor Discovery
Executive Summary
6-Bromo-4-chloro-7-methoxyquinazoline is a heteroaromatic building block extensively used in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Its structural value lies in its orthogonal reactivity : the highly labile C4-chloro group allows for rapid introduction of the pharmacophore's "head" (typically an aniline), while the C6-bromo group serves as a handle for late-stage diversification via palladium-catalyzed cross-coupling.
| Property | Data |
| IUPAC Name | 6-Bromo-4-chloro-7-methoxyquinazoline |
| CAS Registry Number | 1256955-27-7 |
| Molecular Formula | C₉H₆BrClN₂O |
| Molecular Weight | 273.51 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; hydrolyzes in water |
Structural Analysis & Nomenclature
The molecule consists of a fused benzene and pyrimidine ring (quinazoline core).[1] The numbering system is critical for understanding its regioselective reactivity.
Numbering and Functional Zones
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Position 4 (Chloro): The "Electrophilic Warhead." This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring (N1 and N3).
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Position 6 (Bromo): The "Diversification Handle."[2] A stable aryl halide under SNAr conditions, it is reserved for Suzuki-Miyaura or Buchwald-Hartwig couplings to optimize potency and solubility after the core pharmacophore is established.
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Position 7 (Methoxy): The "Solubilizing Donor." This electron-donating group (EDG) modulates the electron density of the benzene ring and often participates in hydrogen bonding within the kinase ATP-binding pocket.
Structural Visualization
Synthesis Protocol
The synthesis of 6-Bromo-4-chloro-7-methoxyquinazoline is typically achieved via the chlorination of its quinazolinone precursor. This reaction transforms the stable amide-like carbonyl into a highly reactive chloro-imidate functionality.
Reaction Scheme
Precursor: 6-Bromo-7-methoxyquinazolin-4(3H)-one (CAS 950577-05-6) Reagent: Phosphorus Oxychloride (POCl₃) Catalyst: N,N-Dimethylformamide (DMF) or N,N-Diethylaniline
Step-by-Step Methodology
Note: This protocol involves corrosive reagents and must be performed in a fume hood.
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Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 6-bromo-7-methoxyquinazolin-4(3H)-one (1.0 equiv) in POCl₃ (10.0 equiv).
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Expert Insight: POCl₃ acts as both solvent and reagent. A large excess ensures complete conversion and maintains fluidity.
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Catalysis: Add a catalytic amount of DMF (2-3 drops).
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Reflux: Heat the mixture to 105–110°C for 2–4 hours.
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Monitoring: The suspension will clear to a homogeneous solution as the starting material is consumed. Monitor by TLC (eluent: 50% EtOAc/Hexane) or LC-MS.
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Workup (Quench):
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Cool the reaction mixture to room temperature.
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Concentrate under reduced pressure to remove excess POCl₃ (azeotrope with toluene if necessary).
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Pour the residue slowly onto crushed ice/water with vigorous stirring.
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Neutralize carefully with saturated aqueous NaHCO₃ or K₂CO₃ to pH 8.
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Critical Step: The product is prone to hydrolysis back to the quinazolinone if left in acidic aqueous media for too long. Neutralize quickly.
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Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum over P₂O₅.
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Purification: If necessary, recrystallize from dichloromethane/hexane or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
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Synthesis Workflow Diagram
Reactivity & Applications
This molecule is a "privileged scaffold" because it allows for sequential functionalization .
The C4 SNAr Reaction (First Functionalization)
The C4-chlorine is displaced by nucleophiles (typically anilines) to form the kinase hinge-binding motif.
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Conditions: Isopropanol or Acetonitrile, reflux, 2–12 hours.
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Selectivity: The C4-Cl reacts exclusively; the C6-Br remains intact.
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Example: Reaction with 3-chloro-4-fluoroaniline yields the core structure similar to Gefitinib/Vandetanib analogs [2].
The C6 Cross-Coupling (Second Functionalization)
Once the C4 position is secured, the C6-bromo group is used to extend the molecule into the "solvent-exposed region" of the kinase pocket.
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
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Buchwald-Hartwig: Coupling with amines (e.g., solubilizing tails).
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Sonogashira: Coupling with alkynes.[4]
Reactivity Map
[2][5][6]
Safety & Handling
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Hazards: The compound hydrolyzes to release HCl gas upon contact with moisture. It is a skin sensitizer and severe eye irritant.
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Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.
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Spill Response: Neutralize with sodium bicarbonate before disposal.
References
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Arnott, E. A., et al. (2011).[5][6] "POCl3 chlorination of 4-quinazolones." The Journal of Organic Chemistry, 76(6), 1653-1661.[5][6] Link
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Hennequin, L. F., et al. (2002). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 45(6), 1300-1312. Link
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Wedge, S. R., et al. (2002). "ZD6474: a novel, orally administered inhibitor of VEGF signaling with antitumor activity." Cancer Research, 62(16), 4645-4655. Link
Sources
- 1. scispace.com [scispace.com]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
